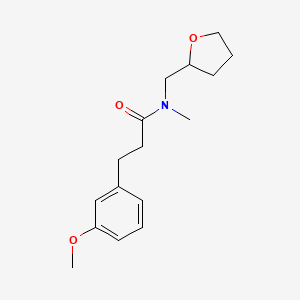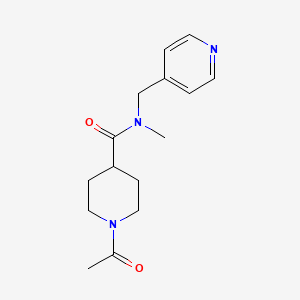
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide, also known as CPP or CPP-115, is a novel compound that has been extensively studied for its potential use in treating various neurological disorders. CPP-115 is a potent inhibitor of the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
Mécanisme D'action
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA transaminase, N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. In addition, N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in lab experiments is its potent and selective inhibition of GABA transaminase. This allows for the specific modulation of GABAergic neurotransmission, which can be useful in studying the role of GABA in various neurological disorders. However, one limitation of using N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in lab experiments is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Orientations Futures
There are several future directions for the study of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115. One area of research is the potential use of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in combination with other drugs, such as anticonvulsants and antidepressants, to enhance their therapeutic effects. In addition, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115, as well as its potential side effects and toxicity.
Méthodes De Synthèse
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 can be synthesized using a variety of methods, including the reaction of 4-cyclopropyl-1-piperidinecarboxylic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and catalysts, such as palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been studied extensively for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to be effective in reducing seizures in animal models of epilepsy, and has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been shown to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(11-1-4-14-15(9-11)21-10-20-14)17-12-5-7-18(8-6-12)13-2-3-13/h1,4,9,12-13H,2-3,5-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUIYSKEEZMYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)
![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)







![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)


